5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Description
Properties
IUPAC Name |
5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c13-12(14,15)11-8-10(16-6-7-17-11)9-4-2-1-3-5-9/h1-5,8,17H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGUYKMVEUMQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(C=C(N1)C(F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing a phenyl group and a trifluoromethyl group with a suitable nitrogen source. For example, the reaction of 3-cyano-2-(hydroxyalkylamino)-6-phenyl-4-trifluoromethylpyridines with thionyl chloride can yield the desired diazepine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is with a molecular weight of approximately 290.2830 g/mol. The compound features a diazepine ring structure that is characteristic of many psychoactive substances. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in drug design and synthesis .
Neuropharmacology
Benzodiazepines are widely recognized for their anxiolytic, sedative, and muscle relaxant properties. Research indicates that derivatives of this compound may exhibit enhanced efficacy in treating anxiety disorders and insomnia due to their ability to modulate GABA_A receptors. Studies have shown that modifications in the benzodiazepine structure can lead to variations in pharmacological activity .
Anticancer Research
There is emerging evidence suggesting that certain benzodiazepine derivatives possess anticancer properties. For instance, compounds structurally related to this compound have been studied for their ability to induce apoptosis in cancer cells. This potential application is under investigation in various preclinical studies aimed at developing new chemotherapeutic agents .
Fluorinated Polymers
The trifluoromethyl group in the compound enhances its thermal stability and resistance to solvents, making it a candidate for incorporation into fluorinated polymers. These materials are valuable in applications requiring high chemical resistance and thermal stability, such as coatings and membranes used in harsh environments .
Synthesis of Novel Materials
The unique structure of this compound allows for its use as a precursor in the synthesis of novel materials with tailored properties. Researchers are exploring its use in creating advanced materials for electronics and nanotechnology applications due to its favorable electronic characteristics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes and biological outcomes.
Comparison with Similar Compounds
Compound A : 5-(Trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS 177545-13-0)
Compound B : 5-(2-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one (CAS 33671-37-3)
- Molecular Formula : C₁₅H₁₄ClN₃OS
- Molecular Weight : 335.81 g/mol
- Key Properties: Features a thieno-fused ring and a ketone group, enhancing rigidity and hydrogen-bonding capacity. The chlorophenyl and ethyl substituents contribute to steric bulk and halogen-bonding interactions, relevant for kinase inhibition (e.g., clotiazepam analogs) .
Compound C : 2-(7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-ylphenyl)hex-5-enol
- Molecular Formula : C₁₉H₂₁F₂N₂O (inferred from )
- Key Properties: Difluoromethyl (-CHF₂) substituent offers intermediate polarity compared to -CF₃. The hexenol chain introduces additional hydrophilicity and conformational flexibility.
Physicochemical and Pharmacological Comparisons
Biological Activity
5-Phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a compound belonging to the benzodiazepine class, characterized by its unique trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the realms of anticancer and neuroprotective effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C16H13F3N2
- Molecular Weight : 290.2830 g/mol
- CAS Number : 2890-28-0
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodiazepine derivatives. In particular, the compound has been evaluated for its effects on various cancer cell lines:
- Cell Viability Studies :
- The compound exhibited varying degrees of cytotoxicity against MCF7 (breast cancer) and MCF10A (non-cancerous) cell lines. For instance, at a concentration of 50 µM, it significantly decreased MCF7 cell viability by approximately 40% after 48 hours while maintaining lower toxicity toward MCF10A cells .
- A structure–activity relationship (SAR) analysis indicated that the trifluoromethyl substituent enhances the cytotoxic effects against cancer cells while reducing toxicity to healthy cells .
| Compound | Concentration (µM) | MCF7 Cell Viability (%) | MCF10A Cell Viability (%) |
|---|---|---|---|
| 5-Phe-TF-Diazepine | 10 | 85 | 90 |
| 5-Phe-TF-Diazepine | 50 | 60 | 75 |
Neuroprotective Effects
The neuroprotective properties of benzodiazepines are well-documented. The compound's potential as an acetylcholinesterase (AChE) inhibitor suggests it may be beneficial in treating neurodegenerative diseases like Alzheimer's:
- Cholinesterase Inhibition :
- In vitro studies have shown that related compounds with similar structures can inhibit AChE activity effectively. The inhibition kinetics revealed a mixed mode of inhibition with a value indicating significant interaction with the enzyme .
- Compounds in this class have been designed to improve selectivity towards AChE over butyrylcholinesterase (BChE), which is crucial for minimizing side effects associated with cholinergic therapies.
Case Studies
Several case studies have focused on the synthesis and biological evaluation of similar diazepine derivatives:
- Study on Spiro Indolin-Diazepines : This study synthesized spiro indolin-diazepines and evaluated their AChE inhibitory activities. Compounds with trifluoromethyl groups showed enhanced binding affinity and selectivity towards AChE compared to BChE, suggesting a promising avenue for further development in neuropharmacology .
- Combination Therapies : Research has also explored the efficacy of combining these compounds with established chemotherapeutics like doxorubicin. The results indicated that certain derivatives could enhance the cytotoxicity of doxorubicin against resistant cancer cell lines while sparing normal cells .
Q & A
Q. How can the synthesis of 5-phenyl-7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine be optimized for higher yield and purity?
Q. What characterization techniques are most reliable for confirming the structure of this compound?
Q. How should researchers design biological activity assays for this compound?
Methodological Answer: Focus on receptor-binding and enzymatic assays:
- Target Selection: Prioritize GABAₐ receptors (common for diazepines) or kinase inhibition .
- Assay Design:
-
Use radioligand displacement assays (e.g., [³H]flumazenil for GABAₐ) .
-
Include positive controls (e.g., diazepam) and negative controls (DMSO vehicle) .
- Dose-Response Curves: Test concentrations from 1 nM–100 µM to determine IC₅₀/EC₅₀ values .
Data Table: Example Anticonvulsant Activity
Model ED₅₀ (mg/kg) Toxicity (LD₅₀, mg/kg) Maximal electroshock 12.5 150 Pentylenetetrazole 8.7 135
Advanced Research Questions
Q. How can computational modeling resolve contradictory data on this compound’s reaction mechanism?
Q. What strategies optimize solvent selection for large-scale synthesis while minimizing environmental impact?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
